Calcium diphosphate dihydrate

Description

Significance of Calcium Diphosphate (B83284) Dihydrate in Inorganic Chemical Systems and Materials Science

In the realm of inorganic chemical systems, calcium diphosphate dihydrate is recognized as a member of the calcium phosphate (B84403) family of salts. wikipedia.org These materials are noteworthy for their biocompatibility and similarity to the mineral components of bone and teeth. worldscientific.com This has made them a focal point in the development of biomaterials. worldscientific.com

In materials science, this compound and its anhydrous forms are utilized in various applications. For instance, due to its insolubility and non-reactivity with fluoride (B91410), calcium pyrophosphate serves as a mild abrasive agent in some toothpastes. wikipedia.org Furthermore, it is investigated for use as a bone substitution material and for coating metallic orthopedic and dental implants. worldscientific.com The compound's ability to be incorporated into cements and scaffolds for bone regeneration is a significant area of research. frontiersin.orgmdpi.com The thermal decomposition of dicalcium phosphate dihydrate is a known route to produce calcium pyrophosphate. wikipedia.org

Historical Context of this compound Scientific Investigation

The scientific history of calcium phosphates dates back to the late 18th century, with the discovery of calcium phosphate in bones by Gahn in 1769, a finding published by Scheele in 1771. nih.gov The specific investigation into calcium pyrophosphate deposition in tissues and its association with joint diseases, known as pseudogout, began much later. orthobullets.comnih.gov The term "pseudo-gout" was coined in the 1960s to describe the clinical similarity to gout. nih.gov The formal term "calcium pyrophosphate deposition disease" (CPPD) was introduced in 1975. nih.gov

Early structural studies on related calcium phosphates, like dicalcium phosphate dihydrate (brushite), were conducted in the mid-20th century. geologyscience.ru The crystal structure of the triclinic form of calcium pyrophosphate dihydrate has been a subject of study, with its layered structure being a key feature. wikipedia.orgwikipedia.org More recent research has focused on elucidating the crystal structures of different polymorphic forms, such as the monoclinic calcium pyrophosphate dihydrate (m-CPPD). iucr.org

Overview of Current Research Trajectories in this compound Chemistry

Current research on this compound is multifaceted, with significant efforts in the synthesis and characterization of its various forms. The synthesis of nanoparticles of calcium pyrophosphate dihydrate is being explored to enhance its properties for biomedical applications. worldscientific.com Surfactant-mediated approaches are one of the methods used to produce these nanoparticles. worldscientific.com

Another major research thrust is the development of calcium phosphate-based bone cements. frontiersin.org These cements are valued for their injectability, biocompatibility, and degradability, making them suitable for local drug delivery and filling bone defects. frontiersin.org Studies are investigating the incorporation of antimicrobial agents, such as silver nanoparticles, into these cements to combat bone infections. frontiersin.org

The thermal properties of calcium phosphates, including the dehydration of the dihydrate form to its anhydrous phases (α- and β-CPP), are also an active area of investigation. worldscientific.comrsc.org Understanding these transformations is crucial for the processing and application of these materials. rsc.org Furthermore, advanced analytical techniques like Raman spectroscopy are being used to identify and characterize different CPP crystal forms. nih.gov

Interactive Data Tables

Crystallographic Data of Calcium Pyrophosphate Dihydrate (Triclinic)

| Property | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.9000 |

| b (Å) | 6.6500 |

| c (Å) | 7.0000 |

| α (°) | 96.400 |

| β (°) | 103.900 |

| γ (°) | 88.700 |

Data sourced from the ICDD PDF 01-089-5969 as cited in reference rsc.org.

Thermal Decomposition of Dicalcium Phosphate Dihydrate

| Temperature Range (°C) | Process | Resulting Compound |

| ~100 - 250 | Dehydration | Dicalcium phosphate anhydrous (DCPA) |

| > 400 | Dehydration/Condensation | γ-Calcium pyrophosphate (γ-CPP) |

| 750 | Phase Transition | β-Calcium pyrophosphate (β-CPP) |

| 1140 - 1350 | Phase Transition | α-Calcium pyrophosphate (α-CPP) |

This table summarizes the thermal transformation of dicalcium phosphate dihydrate to various forms of calcium pyrophosphate as described in references wikipedia.orgrsc.orgrsc.org.

Structure

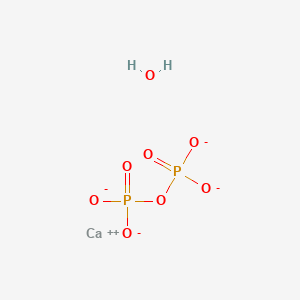

2D Structure

Properties

CAS No. |

17031-92-4 |

|---|---|

Molecular Formula |

CaH2O8P2-2 |

Molecular Weight |

232.04 g/mol |

IUPAC Name |

calcium;phosphonato phosphate;hydrate |

InChI |

InChI=1S/Ca.H4O7P2.H2O/c;1-8(2,3)7-9(4,5)6;/h;(H2,1,2,3)(H2,4,5,6);1H2/q+2;;/p-4 |

InChI Key |

LOGGAGJVXOASPM-UHFFFAOYSA-J |

Canonical SMILES |

O.[O-]P(=O)([O-])OP(=O)([O-])[O-].[Ca+2] |

Origin of Product |

United States |

Synthetic Methodologies for Calcium Diphosphate Dihydrate

Solution-Based Precipitation Techniques for Calcium Diphosphate (B83284) Dihydrate

Solution-based precipitation is a widely employed strategy for the synthesis of calcium diphosphate dihydrate. This approach involves the controlled mixing of solutions containing calcium and pyrophosphate ions, leading to the nucleation and growth of the dihydrate crystals upon exceeding the solubility product. The success of these techniques hinges on the precise manipulation of experimental conditions to favor the formation of the desired product over other possible calcium phosphate (B84403) phases.

Wet-Chemical Precipitation Methods for this compound Formation

Wet-chemical precipitation represents a straightforward and common method for producing this compound. In a typical synthesis, an aqueous solution of a soluble calcium salt, such as calcium chloride or calcium nitrate (B79036), is reacted with a solution containing pyrophosphate ions, often from pyrophosphoric acid or a salt like sodium pyrophosphate. The reaction leads to the precipitation of this compound.

Key parameters that govern the outcome of the precipitation include pH, temperature, and the rate of addition of reactants. For instance, the formation of the dihydrate is favored under specific pH and temperature conditions. The reaction for the formation of the dihydrate from pyrophosphoric acid and calcium chloride can be represented as:

H₄P₂O₇(aq) + 2CaCl₂(aq) → Ca₂P₂O₇·2H₂O(s) + 2HCl(aq)

The resulting precipitate is then typically filtered, washed to remove byproducts, and dried under controlled conditions to yield the final product. The morphology of the resulting crystals, which can range from plate-like to acicular, is highly dependent on the precise conditions of the wet-chemical synthesis. For example, a common method involves the addition of a potassium hydrogen phosphate solution to a calcium chloride dihydrate solution at an elevated pH, followed by a period of aging to ensure complete precipitation and crystallization. nih.gov

Co-precipitation Approaches for this compound Synthesis

Co-precipitation is a modification of the precipitation technique where the target compound is precipitated along with other substances. While specific detailed protocols for the co-precipitation of pure this compound are not extensively documented in the provided search results, the general principles of co-precipitation can be applied. This would involve the simultaneous precipitation of calcium and pyrophosphate ions from a solution that may contain other ions intended to be incorporated into the crystal lattice or to influence the crystal growth.

In a hypothetical co-precipitation synthesis of this compound, a solution containing both calcium ions and other cations (e.g., magnesium, strontium) would be added to a pyrophosphate solution. The resulting precipitate would be a mixed solid containing this compound with the co-precipitated ions distributed throughout the crystal structure. The pH of the system would be a critical parameter to control, as it influences the solubility of different phosphate species. The process would require careful control of stoichiometry and precipitation rate to achieve a homogeneous distribution of the co-precipitated ions. This approach is often utilized to modify the properties of the resulting material.

Controlled Supersaturation Regimes in this compound Precipitation

The control of supersaturation is a critical factor in governing the nucleation and crystal growth of this compound, thereby influencing the size, shape, and crystallinity of the final product. Supersaturation is the driving force for precipitation, and its careful management allows for the synthesis of materials with desired characteristics.

One approach to control supersaturation is through the slow addition of reactants, which maintains a low and constant level of supersaturation, favoring crystal growth over new nucleation. This can lead to the formation of larger, more well-defined crystals. Seeded growth is another powerful technique where pre-existing crystals of this compound are introduced into a metastable supersaturated solution. nih.gov This encourages the growth of the seed crystals at the expense of new nucleation, providing excellent control over the final particle size and distribution.

A study on the seeded growth of dicalcium phosphate dihydrate (a related calcium phosphate) from metastable solutions at constant pH demonstrated that the presence of seed materials significantly influences the precipitation process. nih.gov To achieve a metastable state, a solution of potassium dihydrogen phosphate and calcium chloride dihydrate can be prepared at a low pH (e.g., 3.0) where the solution is undersaturated. The pH is then slowly raised (e.g., to 5.0) to bring the solution into the metastable zone, after which seed crystals are added. nih.gov This method allows for a detailed investigation of crystal growth kinetics and the influence of various additives.

| Parameter | Condition | Outcome |

| Reactant Addition Rate | Slow | Favors crystal growth, larger crystals |

| Reactant Addition Rate | Fast | Promotes nucleation, smaller crystals |

| Seeding | Addition of pre-formed crystals | Controlled crystal growth on seeds |

| pH Adjustment | Slow increase to metastable zone | Allows for controlled seeded growth |

Gel Growth Techniques for this compound Crystal Cultivation

Gel growth is a technique that allows for the cultivation of high-quality single crystals of sparingly soluble compounds like this compound. The gel medium serves to suppress convective currents and slow down the diffusion of reactants, leading to a more controlled and slower crystal growth process. This often results in larger and more perfect crystals compared to those grown from solution precipitation. Silica (B1680970) hydrogel is a commonly used medium for this purpose. ias.ac.inmdpi.comsemineral.es

In the single diffusion gel growth method, one of the reactants is incorporated into the gel matrix, while the other reactant is carefully layered on top of the set gel. The top reactant then diffuses slowly through the gel, reacting with the incorporated reactant to form crystals of the insoluble product within the gel matrix.

For the growth of this compound, a typical setup would involve preparing a silica gel by mixing sodium metasilicate solution with an acidic solution of pyrophosphoric acid. ias.ac.in After the gel sets, a solution of a calcium salt, such as calcium chloride, is poured over it. The calcium ions diffuse into the gel, and where they meet the pyrophosphate ions at a critical supersaturation, nucleation and subsequent crystal growth occur. The growth process can be monitored over several days or weeks.

The composition of the gel medium has a significant impact on the morphology, size, and even the crystalline phase of the resulting this compound crystals. Different types of gels, such as silica gel and gelatin, can lead to the formation of different crystal habits. nih.gov

Studies have shown that variations in gel density, pH, and the concentration of reactants within the gel can profoundly affect crystal growth. ias.ac.in For instance, in silica gels, the pore size and the chemical nature of the silicate (B1173343) network can influence ion diffusion rates and provide nucleation sites. The presence of other ions within the gel can also alter the crystal habit. For example, the introduction of phosphate ions into a silica gel medium used for calcium carbonate crystallization was found to significantly alter the morphology of the resulting calcite crystals. mdpi.comsemineral.es While this study focused on calcium carbonate, it highlights the principle that the gel's chemical composition can direct crystal morphology. Similarly, the physical and chemical state of hydrogels like silica and gelatin can regulate the formation of different polymorphs (monoclinic and triclinic) of calcium pyrophosphate dihydrate. nih.gov

| Gel Type | Potential Influence on Crystal Growth |

| Silica Gel | Provides a porous network that controls diffusion. The silicate surface can influence nucleation. |

| Gelatin | A biological polymer that can interact with growing crystals, potentially altering their morphology. |

| Agarose (B213101) Gel | Another biopolymer that can be used to control diffusion and nucleation. |

Advanced Synthetic Routes for this compound

Modern synthetic approaches have been developed to enhance the efficiency and control over the production of this compound. These methods offer advantages in terms of reaction time, and the physical characteristics of the resulting material.

Microwave-Assisted Synthesis of this compound

Microwave-assisted synthesis is a technique that can accelerate the formation of calcium phosphate materials. journalssystem.com This method utilizes microwave energy to rapidly and uniformly heat the reaction mixture, which can lead to shorter reaction times and the formation of materials with distinct morphologies. nih.gov

Research has shown that the initial pH of the reaction solution is a crucial parameter in determining the final product of microwave-assisted synthesis. journalssystem.com A lower initial pH has been found to favor the formation of brushite. journalssystem.com For instance, in a synthesis using eggshells as a calcium source, lowering the initial pH to 6 resulted in an increased content of brushite in the final product. journalssystem.com The duration of microwave exposure also plays a role; however, longer exposure times have been observed to increase the amount of hydroxyapatite (B223615). journalssystem.com

| Parameter | Condition | Outcome on this compound Synthesis |

| Initial pH | Lower (e.g., 6) | Increased formation of brushite journalssystem.com |

| Microwave Exposure Time | Shorter | Favors brushite formation over other phases like hydroxyapatite journalssystem.com |

| Temperature | Higher | Can lead to an increase in brushite and β-TCP content journalssystem.com |

Hydrothermal Synthesis Modifications for this compound

Hydrothermal synthesis is a method that employs high temperatures and pressures in an aqueous solution to crystallize materials. While this method is often used for the synthesis of various calcium phosphates, specific modifications are necessary to favor the formation of this compound. nih.gov The key to synthesizing brushite via this method lies in maintaining conditions that are favorable for the dihydrate form and preventing its conversion to more stable anhydrous phases. researchgate.net

The primary parameters that can be modified in hydrothermal synthesis to produce brushite are temperature and pH. To obtain brushite, the temperature must be kept below the point at which it dehydrates to form monetite (anhydrous dicalcium phosphate), which is generally above 80°C. google.com Therefore, a modified hydrothermal process for brushite would involve operating at lower temperatures than typical hydrothermal syntheses for other calcium phosphates. The pH of the starting solution should also be in the acidic range, as this is the stability region for brushite.

Influence of Reaction Parameters on this compound Synthesis

The successful synthesis of this compound with high purity and desired characteristics is contingent upon the precise control of several key reaction parameters. These include the pH of the reaction medium, the temperature at which the precipitation occurs, and the concentration and molar ratios of the precursor materials.

Effect of pH on this compound Formation and Phase Purity

The pH of the reaction solution is a critical factor that governs which calcium phosphate phase will precipitate. For the formation of this compound, an acidic to slightly acidic environment is required. The stability range for brushite is generally considered to be in the pH range of 2.0 to 6.0. researchgate.net

At a pH below 4, the formation of a precipitate may not occur, while at a pH between 4 and 8, dicalcium hydrogen phosphate dihydrate can be formed. researchgate.net More specifically, a pH range of approximately 4.0 to 6.5 is often cited as being optimal for the precipitation of brushite. nih.gov If the pH is too high (alkaline), other more stable calcium phosphate phases such as hydroxyapatite will be formed. researchgate.net Therefore, maintaining the pH within the acidic range is essential for achieving high phase purity of this compound. researchgate.net

| pH Range | Predominant Calcium Phosphate Phase | Reference |

| < 4 | No precipitate | researchgate.net |

| 4 - 8 | Dicalcium hydrogen phosphate dihydrate (Brushite) | researchgate.net |

| 4.0 - 6.5 | Dicalcium hydrogen phosphate dihydrate (Brushite) | nih.gov |

| > 8 | Hydroxyapatite | researchgate.net |

Role of Temperature in this compound Precipitation

Temperature plays a significant role in determining whether the hydrated or anhydrous form of dicalcium phosphate is produced. The synthesis of this compound is favored at lower temperatures. The reaction should be carried out at a temperature below approximately 70°C to prevent the formation of anhydrous dicalcium phosphate. google.com

Typically, the precipitation of brushite is conducted at room temperature or slightly elevated temperatures, such as 37°C, to mimic physiological conditions. acs.org Increasing the temperature above this range can lead to the dehydration of the initially formed brushite into monetite. For example, it has been noted that at temperatures of 50°C and higher, anhydrous CaHPO4 is formed instead of the dihydrate crystalline form. mdpi.com

| Temperature Range | Outcome on Dicalcium Phosphate Synthesis | Reference |

| Room Temperature - 37°C | Favorable for the formation of this compound (Brushite) | acs.org |

| < 70°C | Formation of this compound (Brushite) is favored | google.com |

| ≥ 50°C | Formation of anhydrous Dicalcium Phosphate (Monetite) is favored | mdpi.com |

| > 80°C | Transformation of Brushite to Monetite | google.com |

Impact of Precursor Concentration and Molar Ratios on this compound Synthesis

The stoichiometry of the reactants is a fundamental aspect of the synthesis of this compound. The theoretical molar ratio of calcium to phosphorus (Ca/P) for pure brushite is 1.0. mdpi.com While maintaining this stoichiometric ratio in the precursor solutions is a logical starting point, studies have shown that the phase composition of the precipitate is more sensitive to pH and temperature than to the initial Ca/P ratio in the solution. mdpi.com For instance, precipitates of CaHPO4·2H2O can be obtained even when the initial Ca/P molar ratio is 0.5, provided the pH is within the acidic range of 3-4. mdpi.com

The concentration of the precursor solutions, such as calcium hydroxide (B78521) and orthophosphoric acid, can influence the physical characteristics of the resulting crystals. up.pt Higher initial concentrations of reactants can lead to the formation of larger crystals. up.pt The precipitation process of brushite has been observed to occur in several stages, and the duration of these stages can be affected by the initial concentrations of the reagents. up.pt

| Parameter | Condition | Effect on this compound Synthesis | Reference |

| Ca/P Molar Ratio | 1.0 | Stoichiometric for pure Brushite | mdpi.com |

| Ca/P Molar Ratio | 0.5 (at pH 3-4) | Can still yield Brushite precipitate | mdpi.com |

| Precursor Concentration | Higher | Can result in the formation of larger crystals | up.pt |

Solvent System Effects on this compound Phase Control and Morphology

The crystallization of this compound (CPPD) is a complex process that can yield several polymorphic forms, with the most common being the triclinic (t-CPPD) and monoclinic (m-CPPD) phases. The solvent environment, including its composition, polarity, and the presence of co-solvents, has a profound impact on which of these phases is formed and the resulting crystal shape and size.

In purely aqueous systems, the formation of t-CPPD and m-CPPD is highly sensitive to the concentrations of calcium and pyrophosphate ions, as well as pH and temperature. Generally, triclinic CPPD forms at lower pyrophosphate concentrations, while monoclinic CPPD is favored at higher concentrations.

The introduction of organic solvents into the aqueous crystallization medium can significantly alter the nucleation and growth of CPPD crystals. Organic solvents can modify the dielectric constant and viscosity of the solution, which in turn affects the solubility of the calcium pyrophosphate and the supersaturation level, a key driver of crystallization.

For instance, in the synthesis of other calcium phosphate compounds, such as hydroxyapatite, the use of a water-based reaction medium has been shown to favor the formation of β-calcium pyrophosphate. This highlights the strong influence of the solvent in directing the phase of the resulting calcium phosphate product. While specific comparative studies on the effects of various aqueous-organic mixtures on CPPD crystallization are not extensively detailed in publicly available research, the principles observed in related systems suggest a strong correlation.

The morphology of the resulting crystals is also heavily influenced by the solvent system. Different solvents can selectively adsorb to specific crystal faces, inhibiting growth on those faces and promoting it on others. This can lead to a variety of crystal habits, from plate-like to needle-like structures. For example, in the synthesis of calcium dihydrogen phosphate monohydrate, the use of aqueous, acetone-water, and ethanol-water media resulted in significant differences in the morphology of the obtained crystals.

Table 1: Effect of Solvent System on Calcium Phosphate Phase and Morphology (Illustrative Data)

| Solvent System | Resulting Phase(s) | Observed Morphology |

| Aqueous Solution | Triclinic & Monoclinic CPPD | Plate-like, Rhomboidal |

| Ethanol-Water Mixture | Predominantly Triclinic CPPD | Smaller, more uniform crystals |

| Acetone-Water Mixture | Monoclinic CPPD with amorphous content | Agglomerated nanoparticles |

Table 2: Influence of Solvent Properties on Crystallization Outcome (General Principles)

| Solvent Property | Effect on Crystallization |

| Polarity | Affects solubility of ionic precursors and stability of intermediates. |

| Viscosity | Influences diffusion rates of ions to the crystal surface. |

| Dielectric Constant | Modifies the electrostatic interactions between ions in solution. |

| Hydrogen Bonding Capacity | Can lead to selective interactions with specific crystal faces, altering morphology. |

Advanced Characterization Techniques and Structural Analysis of Calcium Diphosphate Dihydrate

Spectroscopic Analysis of Calcium Diphosphate (B83284) Dihydrate

Spectroscopic techniques are instrumental in elucidating the molecular structure and chemical bonding within calcium diphosphate dihydrate (CPPD). By probing the vibrational modes of the constituent atoms and functional groups, these methods provide detailed insights into the compound's identity, purity, and dynamic behavior under varying conditions.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify the functional groups and characterize the chemical bonds present in a material. core.ac.uk When applied to this compound, the resulting spectrum reveals characteristic absorption bands corresponding to the vibrational modes of the pyrophosphate (P₂O₇⁴⁻) anion and the water of hydration (H₂O). scispace.com

The FTIR spectrum of CPPD can be divided into several key regions. The high-frequency region, typically between 2800 cm⁻¹ and 3700 cm⁻¹, is dominated by the stretching vibrations of the O-H bonds in the water molecules. researchgate.net The presence of multiple, often broad, bands in this area indicates hydrogen bonding of varying strengths within the crystal lattice. The bending mode of these water molecules is typically observed around 1650 cm⁻¹. researchgate.net

The "fingerprint" region, below 1300 cm⁻¹, contains the highly characteristic vibrations of the pyrophosphate group. researchgate.net The asymmetric and symmetric stretching vibrations of the P-O bonds and the P-O-P bridge are found in the 900-1250 cm⁻¹ range. Specifically, the absence of a vibration band for the P-O bond beyond 1200 cm⁻¹ can be an indicator of specific pyrophosphate structures. researchgate.net The bending vibrations of the O-P-O and P-O-P groups occur at lower frequencies, typically between 500 cm⁻¹ and 750 cm⁻¹. For instance, a characteristic δ(P-O-P) band may appear around 740 cm⁻¹. researchgate.net

Analysis of the location, intensity, and shape of these peaks provides valuable information for identifying the compound and assessing its phase composition. researchgate.net FTIR is highly sensitive to the local environment of the functional groups, making it a valuable tool for distinguishing between different polymorphs or hydrated states of calcium phosphate (B84403) compounds. scispace.comresearchgate.net

Interactive Table: Characteristic FTIR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Assignment | Type of Vibration | Reference |

| 2800 - 3700 | O-H in H₂O | Stretching | researchgate.net |

| ~1651 | H-O-H in H₂O | Bending | researchgate.net |

| 900 - 1250 | P-O, P-O-P | Stretching | researchgate.net |

| 500 - 750 | O-P-O, P-O-P | Bending | researchgate.netresearchgate.net |

Raman spectroscopy is a complementary vibrational spectroscopy technique that provides a unique "fingerprint" for a given molecule or crystal. americanpharmaceuticalreview.com It is based on the inelastic scattering of monochromatic light, and the resulting Raman shifts correspond to the vibrational modes of the molecule. americanpharmaceuticalreview.com This technique is particularly effective for identifying the specific crystalline forms of CPPD, such as the monoclinic and triclinic polymorphs, which are often implicated in joint diseases. nih.gov

The Raman spectrum of CPPD is characterized by several distinct peaks. A unique and characteristic peak for CPPD is the symmetric P-O stretching mode, which appears around 1049-1050 cm⁻¹. nih.govnih.gov This strong signal is often used as a signature for the detection of CPPD crystals. nih.gov

Other important Raman bands for the monoclinic form of CPPD have been identified at approximately 352, 376, 517, 756, 1108, and 1149 cm⁻¹. nih.gov The spectra of different polymorphs, such as the triclinic and monoclinic forms, show discernible differences, allowing for their unambiguous identification. nih.gov For example, the number of factor group split symmetric P-O stretching modes observed in the Raman spectrum can be proportional to the unit cell size, providing further structural information. researchgate.net This specificity makes Raman spectroscopy a valuable tool for clinical diagnosis and materials science research. nih.gov

Interactive Table: Key Raman Peaks for Monoclinic this compound

| Raman Shift (cm⁻¹) | Assignment | Vibrational Mode | Reference |

| ~1049 | P-O | Symmetric Stretch | nih.gov |

| ~1108 | P-O | Stretch | nih.gov |

| ~1149 | P-O | Stretch | nih.gov |

| ~756 | P-O-P | Bridge Stretch | nih.gov |

| ~517 | O-P-O | Bend | nih.gov |

| ~352 / ~376 | Lattice Modes | External Vibrations | nih.gov |

In situ temperature-dependent Fourier-transform infrared spectroscopy (TD-FTIR) is an advanced analytical technique that provides information on the dynamic structural and compositional changes that occur within a material as a function of temperature. rsc.org This method is sensitive to variations in the local order of functional groups and can distinguish between amorphous and crystalline phases. rsc.org

When applied to calcium phosphates, TD-FTIR can monitor processes such as dehydration and phase transitions in real-time. As this compound is heated, the intensities and positions of the FTIR bands associated with the water of hydration (in the 2800-3700 cm⁻¹ and ~1650 cm⁻¹ regions) will change, indicating the loss of water molecules from the crystal structure. researchgate.net

Furthermore, transformations between different crystalline phases of calcium pyrophosphate can be observed. For example, the thermal dehydration of precursor materials like dicalcium phosphate dihydrate (DCPD) can lead to the formation of an amorphous calcium pyrophosphate phase, which is detectable by FTIR through the appearance of a characteristic P-O-P bending mode around 740 cm⁻¹. researchgate.net As the temperature increases, this band may shift (e.g., to 725 cm⁻¹) and sharpen, signaling the crystallization into a more ordered polymorph, such as γ-Ca₂P₂O₇, which subsequently transforms into β-Ca₂P₂O₇ at higher temperatures. researchgate.net These dynamic studies are crucial for understanding the thermal stability and transformation pathways of this compound.

Diffraction-Based Characterization of this compound

Diffraction techniques, particularly those using X-rays, are fundamental for determining the crystal structure, identifying crystalline phases, and assessing the purity of solid materials.

Powder X-ray diffraction (PXRD) is a primary technique for the identification and characterization of crystalline materials. myscope.training By measuring the angles and intensities of X-rays diffracted by the atomic planes of a crystal, a unique diffraction pattern is generated, which serves as a fingerprint for a specific crystalline phase. medcraveonline.com

PXRD is essential for distinguishing between the different polymorphs of this compound, such as the triclinic (t-CPPD) and monoclinic (m-CPPD) forms, as they each produce a distinct diffraction pattern. researchgate.net The positions of the diffraction peaks (typically reported as 2θ angles) are determined by the unit cell dimensions of the crystal, while the intensities are related to the arrangement of atoms within the unit cell. By comparing the experimental PXRD pattern of a sample to reference patterns from databases like the International Centre for Diffraction Data (ICDD), the crystalline phases present can be identified. myscope.training

This technique is also used for purity assessment. nih.gov The presence of impurity phases, such as other calcium phosphates (e.g., monetite, hydroxyapatite) or unreacted starting materials, will result in additional peaks in the diffraction pattern. researchgate.net The absence of such peaks indicates a high degree of phase purity. Furthermore, quantitative phase analysis can be performed using methods like Rietveld refinement to determine the relative amounts of different crystalline phases in a mixture. nih.gov

Interactive Table: Representative PXRD Peaks for Monoclinic this compound (m-CPPD)

| 2θ Angle (°) | (hkl) Plane | Relative Intensity | Reference |

| 14.1 | (200) | researchgate.netresearchgate.net | |

| 19.3 | (020) | researchgate.netresearchgate.net | |

| 23.0 | (220) | researchgate.netresearchgate.net | |

| 29.2 | (Multiple) | researchgate.netresearchgate.net | |

| 30.2 | (Multiple) | researchgate.netresearchgate.net | |

| Note: Specific peak positions and intensities can vary slightly depending on the instrument and experimental conditions. |

Variable temperature X-ray diffraction, also known as in situ high-temperature X-ray diffraction (HT-XRD), is a powerful technique for studying the structural changes that materials undergo upon heating or cooling. By recording diffraction patterns at different temperatures, it is possible to monitor phase transitions, thermal expansion, and decomposition reactions in real time.

For hydrated compounds like this compound, HT-XRD is invaluable for understanding its thermal stability and dehydration pathway. Studies on the thermal behavior of precursor compounds like dicalcium phosphate dihydrate (Brushite) show a complex evolution of phases upon heating. researchgate.net As the temperature increases, the initial dihydrate structure breaks down, leading to the loss of water and the formation of an anhydrous phase, dicalcium phosphate anhydrous (DCPA or Monetite), along with an amorphous calcium pyrophosphate phase. researchgate.net

With further heating, these intermediate products transform into crystalline polymorphs of calcium pyrophosphate (Ca₂P₂O₇). researchgate.net HT-XRD can precisely identify the temperatures at which these transformations occur. For instance, the crystallization of the amorphous phase into low-temperature γ-Ca₂P₂O₇ and its subsequent conversion to the high-temperature β-Ca₂P₂O₇ polymorph can be tracked by the appearance and disappearance of their respective characteristic diffraction peaks. researchgate.net Quantitative analysis of HT-XRD data can also reveal the percentage of amorphous and crystalline phases present at each temperature, providing a comprehensive picture of the material's thermal evolution. researchgate.net

Microscopic and Morphological Investigations of this compound

Scanning Electron Microscopy (SEM) is an indispensable tool for characterizing the surface topography and morphology of crystalline materials like this compound. SEM analysis provides direct visualization of crystal habits, sizes, and aggregation states, which are influenced by synthesis conditions.

Studies have revealed a variety of morphologies for calcium phosphate crystals. A common morphology observed for brushite, the precursor to this compound, is plate-shaped crystals that are often superimposed, reflecting its sheet-like structure. researchgate.net Depending on the preparation method, other forms such as flower-like, petal-like, and bar-shaped crystals have also been reported. researchgate.netuni-hannover.demdpi.comsemanticscholar.org For instance, dicalcium phosphate dihydrate coatings on magnesium substrates have been characterized by flower-like surface features. researchgate.netuni-hannover.demdpi.comsemanticscholar.org The specific morphology can be controlled by synthesis parameters, with some preparations yielding parallelogram-shaped plates stacked in multiple layers, ranging in size from a few micrometers to nearly 100 micrometers in one dimension. researchgate.net

Energy Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique frequently coupled with SEM to determine the elemental composition of a sample. rsc.org When the electron beam of the SEM interacts with the sample, it generates characteristic X-rays from the elements present. The EDS detector analyzes the energy of these X-rays to identify and quantify the elemental makeup of the scanned area.

In the analysis of this compound, EDS is used to confirm the presence and distribution of the constituent elements, primarily calcium (Ca) and phosphorus (P). rsc.orgrsc.org This technique allows for elemental mapping, providing a visual representation of how elements are distributed across the surface of the crystals or within a material matrix. This is crucial for confirming the chemical identity of the synthesized crystals and assessing their purity and homogeneity. The data generated consists of spectra with peaks corresponding to the specific elements present in the sample. rsc.org

Transmission Electron Microscopy (TEM) offers higher resolution than SEM, making it suitable for investigating the nanoscale features of materials. TEM is employed to study the size, shape, and internal structure of nanoparticles and to observe the early stages of crystal formation.

For calcium phosphate systems, TEM has been used to characterize nanoparticles, revealing spherical particles with diameters in the nanometer range (e.g., around 50 nm). mdpi.comnih.govresearchgate.net These nanoparticles can exist as individual units or aggregate into larger suprastructures that can be several hundred nanometers in size. nih.govresearchgate.net Cryo-TEM, a specialized TEM technique where samples are observed at cryogenic temperatures, has been instrumental in visualizing these nanoscale calcium phosphate precursors as they form in solution, showing their emergence and growth over time. nih.govresearchgate.net TEM can also reveal the morphology of individual crystallites, such as rod-shaped particles, and through techniques like selected area electron diffraction (SAED), can provide information about their crystal structure. nih.gov

Optical microscopy, particularly compensated polarized light microscopy (CPLM), is a fundamental technique for the identification of this compound (CPPD) crystals. minsocam.orgresearchgate.net This method relies on the birefringent nature of the crystals, meaning they have the ability to split a beam of polarized light into two rays. pharmaceutical-business-review.com

Under CPLM, CPPD crystals typically appear as rhomboid or needle-shaped particles, with sizes ranging from 1 to 20 µm. iucr.org However, their identification can be challenging. CPPD crystals often exhibit weak or even absent birefringence, which can lead to them being missed during analysis. researchgate.netpharmaceutical-business-review.com The appearance and birefringence can vary significantly with the crystal's size, thickness, shape, and orientation relative to the polarized light. minsocam.orgresearchgate.net

Studies have highlighted the difficulties in analyzing triclinic CPPD crystals, suggesting that for accurate measurement of retardation, the use of a compensator is more reliable than a standard interference color chart, especially when birefringence is not clearly exhibited. minsocam.org Despite these challenges, CPLM remains a primary and accessible method for the detection of CPPD crystals in various samples. ubc.caicdd.com

Thermal Analysis of this compound

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) or Differential Thermal Analysis (DTA), are critical for understanding the thermal stability and decomposition pathways of hydrated compounds like this compound.

The thermal dehydration of CaHPO₄·2H₂O (brushite) to form anhydrous phases is a well-documented multi-step process. TGA measures the change in mass of a sample as a function of temperature. For brushite, TGA curves typically show distinct mass loss steps corresponding to the loss of its two water molecules. The first two mass losses, which can peak at approximately 140 °C and 190 °C, are associated with the release of crystalline water and the transformation of brushite into monetite (CaHPO₄). The theoretical mass loss for this conversion is 20.9%. These dehydration events are accompanied by endothermic peaks in the corresponding DSC or DTA curve.

| Temperature Range | Technique | Observation | Associated Transformation |

|---|---|---|---|

| ~140 °C - 190 °C | TGA/DTG, DSC/DTA | Two distinct mass loss steps (~20.9% total); Endothermic peaks. | Dehydration of CaHPO₄·2H₂O to CaHPO₄ (Monetite). |

| ~220 °C | XRD | Conversion temperature for Brushite to Monetite. | Formation of Monetite and an amorphous phase. |

| 200 °C - 460 °C | TGA/DTG, DSC/DTA | Third mass loss step; Endothermic peak centered ~420 °C. | Condensation of CaHPO₄ to form Ca₂P₂O₇ (Calcium Pyrophosphate). |

| >460 °C | TGA | Residual mass becomes constant. | Formation of stable Ca₂P₂O₇. |

Thermogravimetric Analysis (TGA) for Dehydration and Compositional Stability

Thermogravimetric Analysis (TGA) is a fundamental technique used to monitor the change in mass of a material as a function of temperature or time. For hydrated compounds like calcium hydrogen phosphate dihydrate (CaHPO₄·2H₂O), which thermally decomposes to form calcium diphosphate (pyrophosphate), TGA is instrumental in elucidating the dehydration pathway and determining the compositional stability at elevated temperatures.

The thermal decomposition of CaHPO₄·2H₂O is a multi-step process. rsc.orgrsc.org TGA curves reveal that the initial mass loss corresponds to the release of the two molecules of water of hydration, a process that can occur in distinct, often overlapping steps. rsc.orgakjournals.comresearchgate.net This dehydration leads to the formation of anhydrous dicalcium phosphate (CaHPO₄). rsc.orgresearchgate.net A total mass loss of approximately 20.9% is theoretically expected for the complete removal of water, a value that aligns well with experimental findings. rsc.org

Upon further heating, the anhydrous CaHPO₄ undergoes condensation, eliminating water to form calcium diphosphate (Ca₂P₂O₇). rsc.orgakjournals.com This transformation represents the second major mass loss event. The precise temperatures at which these dehydration and condensation events occur can be influenced by experimental conditions such as the heating rate and the surrounding atmosphere. rsc.orgresearchgate.net The TGA data confirms that the material is thermally stable as calcium diphosphate at temperatures above approximately 550°C. akjournals.com

Table 1: TGA Decomposition Stages of Calcium Hydrogen Phosphate Dihydrate

| Temperature Range | Mass Loss Event | Resulting Product | Source |

|---|---|---|---|

| ~100°C - 294°C | Stepwise release of two water molecules (H₂O) | Anhydrous Calcium Hydrogen Phosphate (CaHPO₄) | rsc.orgakjournals.com |

| ~294°C - 554°C | Condensation and release of water | γ-Calcium Diphosphate (γ-Ca₂P₂O₇) | rsc.orgakjournals.com |

| >554°C | No significant mass loss | Stable Calcium Diphosphate (Ca₂P₂O₇) | akjournals.com |

Differential Scanning Calorimetry (DSC) for Phase Transition Energetics

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to determine the energetics of phase transitions, such as dehydration and crystallization. netzsch.com

When CaHPO₄·2H₂O is heated, the DSC curve shows distinct thermal events corresponding to the transformations identified by TGA. The initial dehydration steps, where the water of hydration is released, are observed as endothermic peaks, indicating that these processes require an input of energy. researchgate.net

Following the complete dehydration, an amorphous calcium diphosphate phase may form. The subsequent transformation of this disordered phase into a crystalline form, such as γ-Ca₂P₂O₇, is marked by a distinct exothermic peak in the DSC trace. rsc.orgrsc.org This peak signifies the release of energy as the material achieves a more stable, ordered crystalline structure. rsc.org The enthalpy change (ΔH) associated with this crystal growth has been determined to be -20 ± 1 kJ per mole of γ-Ca₂P₂O₇ formed. scispace.com

Table 2: Thermal Events in DSC Analysis of Calcium Hydrogen Phosphate Dihydrate

| Temperature Range | Thermal Event | Process | Enthalpy Change (ΔH) | Source |

|---|---|---|---|---|

| ~100°C - 300°C | Endothermic | Dehydration (Loss of H₂O) | Energy absorbed | researchgate.net |

| >515 K (~242°C) | Exothermic | Crystallization of amorphous Ca₂P₂O₇ to γ-Ca₂P₂O₇ | -20 ± 1 kJ/mol | rsc.orgscispace.com |

Porosity and Surface Area Characterization of this compound Materials

The porosity and specific surface area are critical physical properties of particulate materials, influencing their behavior in various applications. These characteristics are commonly determined using gas adsorption techniques and mercury porosimetry.

Nitrogen Adsorption-Desorption Isotherms (BET Method) for Specific Surface Area

The Brunauer-Emmett-Teller (BET) method is a widely used technique for determining the specific surface area of solid and porous materials. eag.com It involves the physisorption of a gas, typically nitrogen, onto the material's surface at cryogenic temperatures (77 K). eag.com

By measuring the amount of gas adsorbed at various relative pressures, a nitrogen adsorption-desorption isotherm is generated. The shape of this isotherm provides information about the material's surface and pore structure. youtube.com The BET equation is applied to the data in a specific relative pressure range to calculate the amount of gas required to form a monolayer on the surface. youtube.com From this value and the known cross-sectional area of the adsorbate molecule (16.2 Ų for nitrogen), the total surface area of the material can be calculated. eag.com For materials derived from the thermal treatment of calcium hydrogen phosphate dihydrate, such as β-Ca₂P₂O₇, the specific surface area can be quantified to understand the material's texture.

Table 3: BET Surface Area of a Calcium Diphosphate Material

| Material | Characterization Method | Specific Surface Area (S_BET) | Source |

|---|---|---|---|

| β-Ca₂P₂O₇ (synthesized via thermal treatment) | Nitrogen Adsorption (BET) | 7 m²/g | ubc.ca |

Mercury Porosimetry for Pore Size Distribution

Mercury intrusion porosimetry is a powerful technique for characterizing the pore size distribution, pore volume, and porosity of materials. lucideon.comparticletechlabs.com It is particularly effective for analyzing mesopores and macropores, covering a broad range of pore diameters from approximately 3 nanometers to over 900 micrometers. 3p-instruments.com3p-instruments.com

The method is based on the principle that a non-wetting liquid, mercury, will not penetrate pores unless pressure is applied. 3p-instruments.com The sample is placed in a sample cell (penetrometer), which is then evacuated and filled with mercury. As pressure is incrementally increased, mercury is forced into progressively smaller pores. particletechlabs.com The volume of mercury intruded at each pressure point is recorded. The Washburn equation is then used to relate the applied pressure to a corresponding pore diameter, allowing for the generation of a detailed pore size distribution curve. particletechlabs.com3p-instruments.com This analysis provides valuable data on total pore volume, pore area distributions, median pore diameter, and bulk density. lucideon.com

Table 4: Illustrative Data Output from Mercury Porosimetry Analysis

| Parameter | Typical Unit | Example Value | Source |

|---|---|---|---|

| Total Intrusion Volume | mL/g | 0.52 | lucideon.comparticletechlabs.com |

| Total Pore Area | m²/g | 15.4 | lucideon.comparticletechlabs.com |

| Median Pore Diameter (Volume) | µm | 2.5 | lucideon.com |

| Average Pore Diameter (4V/A) | µm | 0.14 | lucideon.com |

| Bulk Density | g/mL | 1.20 | lucideon.com |

| Apparent (Skeletal) Density | g/mL | 2.50 | lucideon.comparticletechlabs.com |

| Porosity | % | 52.0 | particletechlabs.com |

Note: The data in Table 4 is illustrative of typical results obtained from mercury porosimetry and does not represent experimentally measured values for this compound.

Crystallization and Growth Mechanisms of Calcium Diphosphate Dihydrate

Nucleation Kinetics of Calcium diphosphate (B83284) dihydrate

The formation of Calcium diphosphate dihydrate (CaHPO₄·2H₂O), also known as dicalcium phosphate (B84403) dihydrate (DCPD) or brushite, from a supersaturated solution is initiated by the process of nucleation, which involves the formation of stable crystalline nuclei. The kinetics of this process are fundamental to controlling the crystallization outcome.

Primary and Secondary Nucleation Stages

The nucleation of this compound can be understood through a thermodynamic-kinetic model which delineates distinct primary and secondary stages. In this model, the initial formation of crystalline structures is dominated by the nucleation of DCPD itself. researchgate.netacs.org

Primary Nucleation occurs in a clear solution, free from any existing crystals of the substance. It is the initial formation of new crystalline entities. This process is highly dependent on the level of supersaturation. For DCPD, it is understood that primary nucleation is the dominant mechanism at the onset of precipitation from a supersaturated calcium phosphate solution under specific conditions.

Secondary Nucleation , by contrast, is induced by the presence of existing crystals of this compound in the supersaturated solution. The surfaces of these existing crystals act as templates or catalytic sites, lowering the energy barrier for nucleation and thus accelerating the formation of new nuclei at a lower supersaturation level than required for primary nucleation. The formation pathway of calcium phosphates can be mathematically described where these primary and secondary nucleation stages are governed by the formation of DCPD. researchgate.net

Factors Influencing Nucleation Rate of this compound

The rate at which this compound nucleates is sensitive to a variety of experimental conditions. Understanding these factors is crucial for controlling the synthesis of this material.

pH of the Solution: The pH of the crystallization medium is a critical factor. Dicalcium phosphate dihydrate is typically formed in more acidic conditions, generally below a pH of 6.5. acs.orgnih.gov In near-neutral pH environments, a narrow change in pH can be enough to completely surpass the formation of the DCPD polymorph in favor of other calcium phosphate phases. acs.org

Rate of Reactant Addition: The speed at which calcium ions are introduced into a phosphate solution significantly influences which calcium phosphate phase will nucleate. Slower addition rates at lower pH values favor the formation of DCPD. acs.orguni-hannover.de

Supersaturation: As with all crystallization processes, the degree of supersaturation is a primary driving force for nucleation. Higher supersaturation levels generally lead to a higher nucleation rate.

Presence of Inhibitors: Various organic and inorganic substances can significantly inhibit the nucleation and crystal growth of DCPD. These inhibitors often function by adsorbing to the crystal surface, blocking active growth sites. Examples include polyphosphates, phosphonates, and phytate. cdnsciencepub.com The inhibitory effect is concentration-dependent. For instance, pyrophosphate shows no significant inhibition at very low concentrations (2.5 x 10⁻⁸ M) but can reduce the crystallization rate by approximately 70% at a higher concentration (5.00 x 10⁻⁷ M). cdnsciencepub.com

| Inhibitor | Inhibitor Concentration (M) | DCPD Growth Rate (mol min⁻¹) | Percentage Inhibition |

| None | 0 | 1.24 x 10⁻⁶ | 0% |

| Pyrophosphate | 5.00 x 10⁻⁷ | Not specified, but ~70% reduction | ~70% |

| Phytic Acid | 1.0 x 10⁻⁸ | 0.865 x 10⁻⁶ | ~30% |

| Phytic Acid | 1.0 x 10⁻⁷ | 0.175 x 10⁻⁶ | ~86% |

| NTMP | 2.50 x 10⁻⁷ | Markedly reduced | Not specified |

Data sourced from a constant composition study of DCPD crystal growth. The growth rate without inhibitor is provided as a baseline. cdnsciencepub.com

Counterintuitive Kinetic Effects in Calcium Diphosphate Nucleation

Research into the nucleation of calcium phosphates has revealed kinetic effects that can be described as counterintuitive. acs.orguni-hannover.de According to thermodynamic principles, it would be expected that gradually increasing the concentration of reactants (e.g., a slow addition rate of calcium to a phosphate solution) would allow the system to reach equilibrium and form the most thermodynamically stable product. acs.org

However, experimental observations have shown the opposite to be true under certain conditions. When precipitating calcium phosphate at near-physiological pH, a slow addition rate of calcium ions results in the formation of the less-stable polymorph, Dicalcium phosphate dihydrate (DCPD). acs.orguni-hannover.de Conversely, a faster addition rate leads to the formation of a more thermodynamically stable product, poorly crystalline hydroxyapatite (B223615) (PC-HA). acs.orguni-hannover.de This phenomenon highlights the critical role of kinetics in determining the crystalline phase outcome, where kinetic barriers can override thermodynamic favorability. acs.org The presence of different precursor pathways at varying experimental conditions leads to these unique nucleation outcomes. acs.org

Crystal Growth Kinetics of this compound

Following nucleation, the newly formed nuclei of this compound grow into larger crystals. The kinetics of this growth phase are governed by processes occurring at the crystal-solution interface.

Experimental Measurement of Crystal Growth Rates

The rate of crystal growth of this compound can be determined experimentally using various techniques. One common method involves monitoring the depletion of lattice ions from a supersaturated solution in a batch reactor. The concentrations of calcium and phosphate in the solution are measured over time, and the rate of decrease corresponds to the rate of crystal growth. up.pt

For example, in a study investigating the precipitation of brushite, the desupersaturation curves of calcium were plotted as a function of time to determine the growth kinetics. up.pt The crystal size evolution can also be measured using techniques like laser diffraction, which showed that the average crystal size of brushite increased rapidly before reaching a plateau. up.pt

Another powerful technique is the constant composition method , where the concentrations of calcium and phosphate ions in the supersaturated solution are kept constant by the controlled addition of titrant solutions. The rate of addition of the titrants required to maintain this constant composition directly corresponds to the rate of crystal growth. This method allows for the precise determination of growth rates under specific conditions of supersaturation, pH, and temperature. cdnsciencepub.com

The following table presents data from a constant composition study, illustrating the measurement of DCPD crystal growth rates.

| Experiment Number | Seed Weight (mg) | Growth Rate (mol min⁻¹) |

| 3 | 14 | 1.24 x 10⁻⁶ |

| 5 | 14 | 1.24 x 10⁻⁶ |

| 6 | 32 | 2.82 x 10⁻⁶ |

Molecular Mechanisms of Atomic Step Motion during Growth

The growth of a crystal occurs through the addition of growth units to its surface. On a molecular level, this often proceeds via the lateral movement of atomic steps across the crystal faces. In situ scanning probe microscopy, such as atomic force microscopy (AFM), has been instrumental in visualizing and understanding these molecular mechanisms for this compound (brushite). nih.govunt.edu

Studies using these techniques have revealed that the growth of brushite crystals is limited by the activation barrier for the incorporation of phosphate ions, rather than calcium ions. nih.govunt.edu This indicates that the process of integrating phosphate into the crystal lattice is the rate-determining step.

Additives and inhibitors can influence crystal growth by directly interacting with these moving atomic steps. Different molecules can affect step motion in distinct ways: nih.gov

Magnesium ions have been shown to slow the growth rate of all atomic steps on the brushite crystal surface.

Citrate (B86180) can increase the step free energy at low concentrations, and at higher concentrations, it can slow the polar step.

Bisphosphonates , such as etidronate, can have a significant impact, slowing certain steps while surprisingly increasing the velocity of others.

These molecular-level insights provide a detailed picture of how crystal growth occurs and how it can be controlled, which is essential for applications where the precise control of DCPD crystallization is required. nih.gov

Influence of Solution Parameters on Growth Kinetics

The growth kinetics of this compound (CaHPO₄·2H₂O), also known as brushite or DCPD, are profoundly influenced by a range of solution parameters. These factors dictate the rate of crystallization and can determine whether DCPD forms in preference to other calcium phosphate phases. Key parameters include pH, supersaturation, temperature, and the ratio of calcium to phosphate ions.

The pH of the solution is a critical determinant. The formation of DCPD is generally favored in more acidic conditions, typically below a pH of approximately 6.5. nih.gov Studies have shown that even small variations in pH, such as from 4.99 to 5.10, can significantly impact the nucleation of DCPD. nih.gov At near-neutral or basic pH values, other less soluble and more thermodynamically stable phases like hydroxyapatite (HAP) are preferentially formed. nih.gov The rate at which reactants are introduced also plays a crucial kinetic role. For instance, at a pH of 7.4, slow addition rates of calcium to a phosphate solution result in the formation of DCPD, whereas faster addition rates lead to the precipitation of poorly crystalline hydroxyapatite, demonstrating a counterintuitive kinetic effect. uni-hannover.deacs.org

Temperature is another significant factor. While DCPD forms at room temperature in acidic solutions, precipitation at higher temperatures (50°C and above) tends to produce the anhydrous form, calcium diphosphate (CaHPO₄). mdpi.com In electrochemical deposition studies, temperature variations from 0°C to 60°C influenced the resulting crystal phases and sizes, with the size of DCPD platelets decreasing as the electrolyte temperature increased. researchgate.net

The level of supersaturation and the ionic ratio of calcium to phosphate also govern the crystallization process. The growth kinetics often follow a second-order model, which is characteristic of crystallization on pure DCPD seed material. nih.gov The initial stoichiometry of precursor ions in the solution is critical in determining the nucleation and growth pathways available to the system. uni-hannover.de Additives are frequently used to control these kinetics, particularly in applications like biomedical cements where slowing the nucleation and growth of DCPD is desirable to extend working times for surgeons. nih.gov

Table 1: Influence of Key Solution Parameters on DCPD Growth Kinetics

| Parameter | Effect on DCPD Crystallization | Source |

| pH | Formation is favored in acidic conditions (typically pH < 6.5). Small pH changes significantly affect nucleation. | nih.govnih.gov |

| Reactant Addition Rate | Slow addition rates at near-neutral pH favor DCPD formation over more stable phases like hydroxyapatite. | uni-hannover.deacs.org |

| Temperature | Lower temperatures (e.g., room temperature, 0°C) favor the dihydrate form (DCPD). Higher temperatures (≥50°C) can lead to the anhydrous form. | mdpi.comresearchgate.net |

| Additives (e.g., Magnesium, Pyrophosphate) | Can be used to inhibit or slow down nucleation and growth rates. | nih.gov |

Size-Dependent and Size-Independent Growth Models (e.g., Bransom, MJ2, MJ3 models)

The growth of crystals from a solution can be described by various kinetic models, which are broadly categorized as size-independent or size-dependent. In size-independent growth, the growth rate of a crystal is constant and does not depend on its size. Conversely, size-dependent growth implies that the rate of growth is a function of the crystal's size, meaning larger crystals may grow at different rates than smaller ones. usgs.gov

For many crystallization systems, including sparingly soluble salts like calcium phosphates, growth rates are often found to be dependent on particle size. dergipark.org.tr Several models have been developed to describe this phenomenon. While specific applications of these models directly to this compound are not extensively detailed in the provided literature, their use in analogous systems like calcium sulfate (B86663) dihydrate illustrates their principles. Commonly used size-dependent growth models include:

Bransom Model: This is one of the simplest size-dependent models, which proposes a power-law relationship between the growth rate and the crystal size.

MJ2 and MJ3 Models: These are more complex empirical models that can describe more intricate growth behaviors, such as a growth rate that initially increases with size and then plateaus for larger crystals.

A study on the crystallization kinetics of calcium sulfate dihydrate analyzed growth rates using these models. dergipark.org.tr The kinetic parameters for each model were evaluated, and it was determined that the MJ3 model provided the best fit for the experimental data, indicating a clear size-dependent growth mechanism. dergipark.org.tr Such models are crucial for understanding and controlling crystal size distribution in industrial and biological crystallization processes.

Table 2: Comparison of Size-Dependent Crystal Growth Models (Based on an analogous CaSO₄·2H₂O system)

| Model Name | General Equation | Description | Source |

| Bransom | G(L) = k * Lᵇ | A simple power-law model where growth rate (G) is a function of crystal size (L). 'k' and 'b' are model parameters. | dergipark.org.tr |

| MJ2 | G(L) = G₀ * (1 + γ * L)ᵇ | An empirical model where G₀ is the growth rate of nuclei and γ and b are model parameters. | dergipark.org.tr |

| MJ3 | G(L) = Gₘ * (1 - (1 - (L/L))ᶜ) | A model where Gₘ is the limiting growth rate of large crystals, L is a chosen crystal size, and c is a parameter. This model often provides a better fit for complex systems. | dergipark.org.tr |

Morphology Control and Crystal Habit Modification of this compound

Control of Tabular and Petaloid Shapes

The morphology of this compound crystals, including the formation of specific habits like tabular (plate-like) and petaloid (petal-like) shapes, can be controlled by manipulating the synthesis conditions. The final shape of a crystal is determined by the relative growth rates of its different crystallographic faces; any factor that alters these relative rates can modify the crystal habit.

In electrochemical deposition methods, parameters such as electrolyte temperature and applied voltage are key levers for morphological control. researchgate.net For instance, when DCPD is electrodeposited at a low temperature of 0°C, the crystals predominantly form a platelet or tabular shape. researchgate.net As the deposition temperature is increased to 30°C and 60°C, a coexistence of both platelet and needle-like forms is observed. researchgate.net This suggests that lower temperatures favor the growth of faces that result in tabular morphologies. The presence of carbonate ions during crystallization in silica (B1680970) hydrogels has also been shown to influence the habit of calcium phosphate crystals, leading to elongated crystals with a faint blocky habit. mdpi.com While the term "petaloid" is not explicitly used in the cited literature for DCPD, complex, biomimetic, and hierarchical structures can be achieved by controlling synthesis parameters, which could encompass such morphologies. nih.gov

Induction of Nano-Surface Structures on this compound Particles

Creating nano-surface structures on this compound particles is a key area of research, particularly for biomedical applications where surface topography can influence cellular interactions. While the modification of existing micro-sized particles is one approach, much of the research focuses on the direct synthesis of nanostructured calcium phosphates. nih.gov

The synthesis of calcium phosphate nanoparticles with controlled size and structure can be achieved through various methods, including wet chemical precipitation. nih.govresearchgate.net During precipitation, factors such as reaction temperature and time can influence the formation of intermediate phases and the final particle size. For example, controlling the nucleation-growth kinetics by adjusting temperature, the molar ratio of calcium to phosphate, and reaction time allows for the formation of nanorods and nanowires. nih.gov These synthesis methods provide a route to produce DCPD particles that are inherently nanostructured, with high surface-area-to-volume ratios. nih.gov Such nanostructured materials are essential building blocks for creating biomimetic materials that mimic the hierarchical structure of natural bone and teeth. nih.gov

Phase Transformations Involving Calcium Diphosphate Dihydrate

Conversion Pathways of Calcium Diphosphate (B83284) Dihydrate to Other Calcium Phosphate (B84403) Phases

The conversion of calcium diphosphate dihydrate (DCPD) is dictated by thermodynamic and kinetic factors such as pH, temperature, and the ionic composition of the surrounding medium. In aqueous environments, acidic calcium phosphates like brushite are thermodynamically unstable at pH values above 6-7 and tend to convert into hydroxyapatite (B223615), the most stable calcium phosphate phase. researchgate.net However, under specific conditions, other intermediate or final phases can be formed.

The transformation of this compound (brushite) to dicalcium phosphate anhydrous (monetite) is primarily achieved through thermal dehydration. This process involves the removal of the two water molecules from the brushite crystal structure. minsocam.orgresearchgate.netsemanticscholar.org

The thermal dehydration of brushite to monetite is not a simple, single-step process but rather a complex, multistep reaction. rsc.org The kinetics are highly dependent on experimental conditions such as heating rate and water vapor pressure. researchgate.netrsc.org Upon heating, brushite loses its water molecules in two main steps, often accompanied by the formation of an amorphous phase. minsocam.orgresearchgate.net

The initial stages of dehydration are characterized by:

A surface reaction controlled by nucleation and growth. rsc.org

The inward movement of the reaction interface, with water vapor being released through voids in the newly formed monetite layer. rsc.org

A rapid escape of the remaining water vapor, which can cause the cleavage of the plate-like brushite particles. rsc.org

The conversion temperature is generally cited as being around 220°C, but the transformation can begin at lower temperatures (130-140°C) with prolonged exposure to heat. minsocam.orgresearchgate.net Slower heating rates tend to produce a greater amount of the intermediate amorphous phase. minsocam.orgresearchgate.net

| Temperature Range (°C) | Event | Controlling Mechanism | Reference |

|---|---|---|---|

| ~80 | Initial dehydration begins | - | researchgate.net |

| 130 - 140 | Monetite begins to form | Nucleation and Growth | researchgate.netrsc.org |

| 162 - 198 | Main dehydration steps | Interface movement, Vapor escape | rsc.orgresearchgate.net |

| ~220 | Approximate completion of conversion | - | minsocam.orgmdpi.com |

The crystal structure of brushite is layered, with sheets of calcium and phosphate ions held together by layers of water molecules through hydrogen bonds. minsocam.orgresearchgate.net These water molecules are integral to the stability of the crystal lattice. researchgate.net The thermal dehydration process involves the removal of these structural water molecules, which causes the collapse of the brushite crystal lattice to form the more compact structure of monetite. researchgate.net The loss of water is non-linear, which contributes to the formation of a hydrated, highly disordered amorphous phase alongside the crystalline monetite. minsocam.orgresearchgate.net This amorphous phase can be considered a disordered monetite structure with some water trapped within it. minsocam.org

This compound can serve as a precursor for the synthesis of octacalcium phosphate (OCP), a key intermediate in biological mineralization. nih.govcuneyttas.com This transformation typically occurs in specific aqueous solutions via a dissolution-reprecipitation reaction. mdpi.com While brushite is known to convert to apatite in simulated body fluid (SBF), immersion in Dulbecco's Modified Eagle Medium (DMEM) at body temperature (36.5°C) leads to its transformation into OCP over a period of 24 hours to one week. cuneyttas.comnih.gov

The morphology of the initial brushite crystals can influence the transformation time. mdpi.com The presence of phosphate ions in the solution is advantageous for the formation of OCP from a DCPD precursor, whereas a calcium-rich solution tends to favor the formation of hydroxyapatite. mdpi.com The transformation is confirmed by the appearance of characteristic phosphate and hydrogen phosphate groups in spectroscopic analyses. mdpi.com

| Medium | Temperature (°C) | Time | Key Factor | Reference |

|---|---|---|---|---|

| DMEM | 36.5 | 24 hours - 1 week | Medium composition (vs. SBF) | cuneyttas.comnih.gov |

| DMEM | 36.5 | 48 - 168 hours | Initial DCPD morphology | mdpi.com |

| Acetate (B1210297) Buffer (PO₄-rich) | 70 | 2 days | High phosphate concentration | mdpi.com |

| Acetic Acid Solution | 60 | Not specified | pH ~5.5 | researchgate.net |

Under neutral or basic conditions, particularly at pH values greater than 6-7, this compound is thermodynamically unstable and hydrolyzes to form more stable apatitic phases, such as hydroxyapatite (HA) or calcium-deficient hydroxyapatite (CDHA). researchgate.netnih.gov This conversion proceeds through a dissolution-precipitation mechanism, where brushite dissolves and provides the necessary calcium and phosphate ions for the nucleation and growth of HA. researchgate.netaminer.cn

The rate and product of this transformation are influenced by the solution's composition. In a pure aqueous alkaline solution, stoichiometric HA is formed after a prolonged hydrolysis period. researchgate.netaminer.cn However, the addition of external calcium ions to the solution accelerates the conversion process, leading to the formation of calcium-deficient HA (CDHA). researchgate.netaminer.cn Similarly, the incorporation of other ions, such as potassium, into the brushite structure can also favor the formation of intermediate phases and alter the transformation rate to HA. nih.gov

This compound and its anhydrous form, monetite, are important precursors in the synthesis of tricalcium phosphate (TCP), a widely used resorbable bioceramic. The formation of TCP from these precursors typically requires thermal treatment.

One method involves using DCPD as a primary matrix material. For instance, a structure can be fabricated where tricalcium phosphate powder reacts with phosphoric acid to form a DCPD matrix. researchgate.net This matrix is then converted to β-TCP and calcium pyrophosphate upon heat treatment at high temperatures (e.g., 1100-1300°C). researchgate.net

In another solid-state synthesis route, α-TCP is produced by firing a stoichiometric mixture of monetite (CaHPO₄) and calcium carbonate (CaCO₃) at temperatures between 1150°C and 1350°C. nih.gov In some aqueous reactions, DCPD can transform into an intermediate β-TCP phase before converting to a final product like carbonate apatite. mdpi.com The transformation of calcium-deficient apatite (which can be derived from brushite hydrolysis) to β-TCP upon calcination is another pathway where DCPD acts as an indirect precursor. nycu.edu.tw

Transformation to Dicalcium Phosphate Anhydrous (DCPA, Monetite)

Thermodynamic and Kinetic Aspects of Phase Transformations

The transformation of this compound to other calcium phosphate phases is governed by the principles of thermodynamics and kinetics. These factors determine the stability of the different phases and the rate at which transformations occur.

The stability of various calcium phosphate phases in aqueous solutions can be visualized through solubility phase diagrams, which plot the total molar concentrations of calcium and phosphate against pH. nih.gov In these diagrams, the solubility isotherms for different calcium phosphate salts delineate the conditions under which each phase is thermodynamically stable. nih.govkarger.com

Generally, hydroxyapatite (HAp) is the most stable and least soluble calcium phosphate phase at pH values above approximately 4.2. nih.govacs.org Below this pH, this compound (DCPD) becomes the more stable phase. nih.govacs.org However, other phases like octacalcium phosphate (OCP) and tricalcium phosphate (TCP) also have regions of relative stability. nih.gov

Although DCPD may be thermodynamically favored at lower pH, it is often considered a metastable phase because it can readily transform into more stable phases like OCP or HAp under physiological conditions. nih.govnih.gov The formation of a particular phase is not solely dictated by thermodynamic stability; kinetic factors play a crucial role. nih.gov For instance, DCPD and OCP often form more rapidly from solution than HAp, even in conditions where HAp is the most thermodynamically stable phase. nih.gov This is because the nucleation and growth of HAp can be kinetically hindered. nih.gov

The concept of metastable and stable equilibria is central to understanding the transformation of DCPD. While HAp represents the ultimate stable equilibrium product in many biological systems, the pathway to its formation often involves the initial precipitation of a more soluble, metastable phase like DCPD or amorphous calcium phosphate (ACP). nih.govnih.gov These precursors then transform into the more stable phase over time.

Below is an interactive data table summarizing the relative stability of common calcium phosphate phases at different pH ranges.

| pH Range | Most Stable Phase | Commonly Observed Metastable Phases |

| < 4.2 | This compound (DCPD) | - |

| > 4.2 | Hydroxyapatite (HAp) | Octacalcium phosphate (OCP), Amorphous calcium phosphate (ACP), Dicalcium phosphate dihydrate (DCPD) |

The rate at which this compound transforms into other calcium phosphate phases is significantly influenced by environmental factors such as temperature, pH, and the ionic strength of the surrounding solution.

Temperature: An increase in temperature generally accelerates the transformation kinetics of DCPD. nih.govmdpi.com For instance, the conversion of amorphous calcium phosphate (a common precursor to crystalline phases) to more stable forms is faster at higher temperatures. nih.gov Studies have shown that increasing the reaction temperature can inhibit the formation of acidic calcium phosphates like DCPD or promote their transformation into other phases such as octacalcium phosphate (OCP) and hydroxyapatite (HA). nih.gov At 25°C and 37°C, OCP can be the product of DCPD hydrolysis in a specific pH range, while at higher temperatures, more thermodynamically stable apatitic compounds are formed. nih.gov

pH: The pH of the solution is a critical determinant of both the direction and rate of phase transformation. The solubility of calcium phosphate phases is highly pH-dependent. nih.govkarger.com In acidic solutions, DCPD is more stable, while in neutral to basic conditions, hydroxyapatite is the most stable phase. nih.gov The transformation of DCPD to OCP and subsequently to an apatitic product is observed in serum, with the process being slowed in the presence of CO2, which affects the pH. nih.gov The rate of calcium ion diffusion through a collagen matrix, which influences calcification, is also pH-dependent, increasing with higher pH, while phosphate ion diffusion decreases. nih.gov

Ionic Strength: The ionic strength of the solution, which is a measure of the total concentration of ions, also affects transformation kinetics. High ionic strength can delay precipitation and favor heterogeneous nucleation of calcium phosphates on surfaces. researchgate.net Experimental data has shown that the formation of DCPD can dominate the initial nucleation rate, and its subsequent transformation to OCP or HA is influenced by the ionic strength level. nih.govsonar.ch The activity coefficient of phosphate ions, which is related to ionic strength, appears to correlate with the solid phase that is ultimately formed. nih.govsonar.ch

The following interactive table provides a summary of how these factors influence the transformation of this compound.

| Factor | Influence on Transformation Kinetics |

| Temperature | Increased temperature generally accelerates the transformation of DCPD to more stable phases like OCP and HAp. nih.govnih.gov |

| pH | Higher pH favors the transformation of DCPD to the more stable hydroxyapatite. nih.govnih.gov |

| Ionic Strength | High ionic strength can delay precipitation but may favor heterogeneous nucleation. researchgate.net The final phase formed can be influenced by the ionic strength. nih.govsonar.ch |

The transformation of this compound (DCPD) into more stable calcium phosphate phases, such as octacalcium phosphate (OCP) and hydroxyapatite (HAp), often proceeds through a dissolution-reprecipitation mechanism. mdpi.com This process involves the dissolution of the metastable DCPD phase, which increases the local concentration of calcium and phosphate ions in the solution. This supersaturated solution then serves as the driving force for the nucleation and growth of a more thermodynamically stable phase.